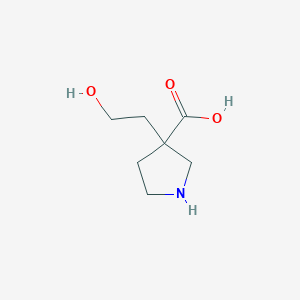
p-Fluoro-(2-hydroxyhexafluoroisopropyl)benzene, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Fluoro-(2-hydroxyhexafluoroisopropyl)benzene, 95% (p-FHFIPB) is a fluorinated compound that is used in a variety of scientific research applications. It is a colorless liquid with a melting point of -45 °C and a boiling point of 102 °C. It is a perfluorinated compound with a high degree of chemical stability, which makes it suitable for a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
P-FHFIPB is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other fluorinated compounds, as a solvent for various organic reactions, and as a catalyst for the synthesis of polymers. It has also been used as a precursor for the synthesis of organofluorine compounds.
Wirkmechanismus
The mechanism of action of p-Fluoro-(2-hydroxyhexafluoroisopropyl)benzene, 95% is not well understood. It is believed that the fluorinated compound acts as a Lewis acid and reacts with other molecules to form new compounds. This reaction is believed to be responsible for the synthesis of other fluorinated compounds, as well as the synthesis of organofluorine compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of p-Fluoro-(2-hydroxyhexafluoroisopropyl)benzene, 95% are not well understood. It is believed that the compound may have some toxic effects on humans, but further research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of p-Fluoro-(2-hydroxyhexafluoroisopropyl)benzene, 95% is its high degree of chemical stability, which makes it suitable for a wide range of laboratory experiments. It is also non-toxic and non-reactive, making it safe to handle. However, the compound is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
The future of p-Fluoro-(2-hydroxyhexafluoroisopropyl)benzene, 95% is promising. It is being studied for its potential use in the synthesis of new fluorinated compounds, as well as its potential use in drug development. Additionally, further research is needed to understand the biochemical and physiological effects of the compound. Finally, more research is needed to understand the mechanism of action of p-Fluoro-(2-hydroxyhexafluoroisopropyl)benzene, 95% and to develop new methods for its synthesis.
Synthesemethoden
P-FHFIPB can be synthesized by a reaction between 2-hydroxyhexafluoropropane and benzene. This reaction is carried out in a solvent such as toluene at a temperature of 80 °C. The reaction is catalyzed by a Lewis acid such as boron trifluoride or sulfuric acid. The reaction produces a 95% yield of p-Fluoro-(2-hydroxyhexafluoroisopropyl)benzene, 95%.
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFCPASLKRVTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)


![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)
![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)